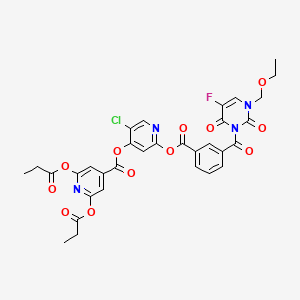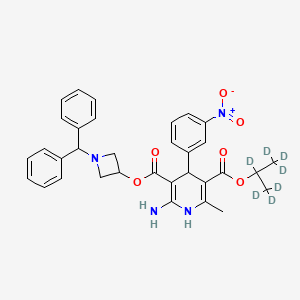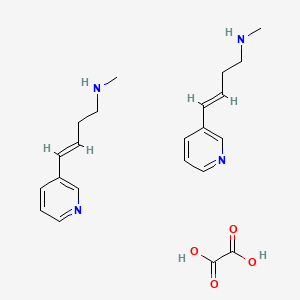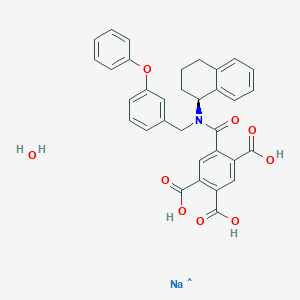
4-Pyridinecarboxylic acid, 2,6-bis(1-oxopropoxy)-, 5-chloro-2-((3-((3-(ethoxymethyl)-5-fluoro-3,6-dihydro-2,6-dioxo-1(2H)-pyrimidinyl)carbonyl)benzoyl)oxy)-4-pyridinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DFP-11207 is an orally available thymidylate synthase (TS) inhibitor with potential antineoplastic activity. Upon oral administration, DFP-11207 binds to and inhibits TS. This reduces thymine nucleotide synthesis, inhibits DNA synthesis and cell division, causes DNA damage and leads to tumor cell apoptosis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
The derivative of 4-pyridinecarboxylic acid has been studied in various chemical reactions and synthetic processes. For instance, Ukrainets et al. (2007) described the reaction of related compounds with malononitrile, leading to specific pyrimidine derivatives. Such reactions are fundamental in heterocyclic chemistry, often used in the synthesis of complex organic compounds (Ukrainets et al., 2007).
Material Science and Polymer Research
In material science, derivatives of 4-pyridinecarboxylic acid play a crucial role. Wang et al. (2006) synthesized novel polyimides using a pyridine-containing aromatic dianhydride monomer, derived from related pyridine compounds. These polyimides displayed excellent thermal stability and mechanical properties, indicating potential applications in high-performance materials (Wang et al., 2006).
Pharmaceutical Research
Although specific information on the compound related to pharmaceutical applications is limited, related compounds have been explored. For example, Mosti et al. (1992) synthesized esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, demonstrating potential medicinal applications of pyridine derivatives (Mosti et al., 1992).
Antibacterial Agents
Pyridonecarboxylic acids, closely related to the compound , have been explored for their antibacterial properties. Egawa et al. (1984) synthesized and studied various pyridine derivatives for their effectiveness as antibacterial agents (Egawa et al., 1984).
Antimicrobial Applications
Al-Salahi et al. (2010) worked on synthesizing chiral macrocyclic or linear pyridine carboxamides from related pyridine compounds, showing antimicrobial potential (Al-Salahi et al., 2010).
Eigenschaften
Produktname |
4-Pyridinecarboxylic acid, 2,6-bis(1-oxopropoxy)-, 5-chloro-2-((3-((3-(ethoxymethyl)-5-fluoro-3,6-dihydro-2,6-dioxo-1(2H)-pyrimidinyl)carbonyl)benzoyl)oxy)-4-pyridinyl ester |
|---|---|
Molekularformel |
C15H25Cl2N3O |
Aussehen |
Solid powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine;iodide](/img/structure/B1150014.png)